(3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone
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Description
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C14H10ClFN2OS and its molecular weight is 308.76. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Agents
Compounds structurally related to (3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone have been explored as potential antipsychotic agents. A notable example is 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which displayed an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike typical antipsychotics. Interestingly, it was metabolized to a related compound, which was both active in behavioral tests and toxic (Wise et al., 1987).
Novel Central Nervous System Depressants
Another research area is the synthesis of novel central nervous system depressants. Compounds in this category have demonstrated potential anticonvulsant properties and a low order of acute toxicity. Some of these compounds also exhibited antipsychotic effects. The structural design focused on the synthesis and structure-activity relationships of these compounds (Butler et al., 1984).
Thieno[2,3-b]-Thiophene Derivatives Synthesis
The synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), a compound with a thieno[2,3-b]thiophene moiety, represents another application. This synthesis provides a pathway to create derivatives that could be useful in various scientific research areas (Mabkhot et al., 2010).
Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles
Research also involves the synthesis and biological activity screening of fluoro-substituted pyrazolyl benzoxazoles. These compounds have been evaluated for their potential in various applications, underscoring the importance of such structures in scientific research (Jadhav et al., 2015).
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c1-7-5-8(2)18(17-7)14(19)13-12(15)10-4-3-9(16)6-11(10)20-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYDOLGTXOQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.